

Spectroscopic and Analytical Profile of 4-Fluoro-2-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-2-nitroanisole

Cat. No.: B1348801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **4-Fluoro-2-nitroanisole** (CAS No: 445-83-0). While a complete spectroscopic dataset including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is not readily available in public domains, this document compiles existing infrared (IR) and Raman spectroscopic information. Furthermore, it presents standardized experimental protocols for IR, NMR, and MS that can be applied to the analysis of this compound, based on established methods for structurally related molecules.

Compound Information

4-Fluoro-2-nitroanisole is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, incorporating a fluoro, a nitro, and a methoxy group on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ FN ₂ O ₃	
Molecular Weight	171.13 g/mol	
CAS Number	445-83-0	
Appearance	Light orange to yellow to green powder/crystal	
Melting Point	62-64 °C	
Purity	>98.0% (GC)	

Spectroscopic Data

Infrared (IR) and Raman Spectroscopy

FTIR and Raman spectra for **4-Fluoro-2-nitroanisole** are available and provide information about the functional groups present in the molecule.[\[1\]](#)

Table 2: Infrared (FTIR) Spectroscopy Data

Technique	Available Spectra	Source
Fourier Transform Infrared (FTIR)	4	SpectraBase [1]

Table 3: Raman Spectroscopy Data

Technique	Available Spectra	Source
Raman	1	SpectraBase [1]

Note: Specific peak assignments for **4-Fluoro-2-nitroanisole** are not detailed in the available public data. General expected absorbances would include those for C-F, C-NO₂, C-O-C, and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

As of the latest search, detailed experimental ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for **4-Fluoro-2-nitroanisole** are not available in the public databases accessed. The availability of such data is crucial for unambiguous structure confirmation and purity assessment, especially to differentiate it from its isomers.

Experimental Protocols

The following are representative protocols for acquiring spectroscopic data, adapted from established methods for the closely related compound, 4-fluoroanisole. These can serve as a starting point for the analysis of **4-Fluoro-2-nitroanisole**.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

This method is suitable for solid powder samples.

- **Instrument Preparation:** Ensure the FT-IR spectrometer with an ATR accessory is operational and the crystal is clean.
- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal.
- **Sample Application:** Place a small amount of the **4-Fluoro-2-nitroanisole** powder onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} and an accumulation of 16-32 scans.
- **Data Processing:** Process the spectrum using the instrument's software, which may include baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-Fluoro-2-nitroanisole** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.
- **^1H NMR Acquisition:**
 - Use a standard single-pulse experiment.
 - Typical parameters: 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 8-16 scans.
- **^{13}C NMR Acquisition:**
 - Use a proton-decoupled pulse sequence.
 - Typical parameters: 30-45° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal.

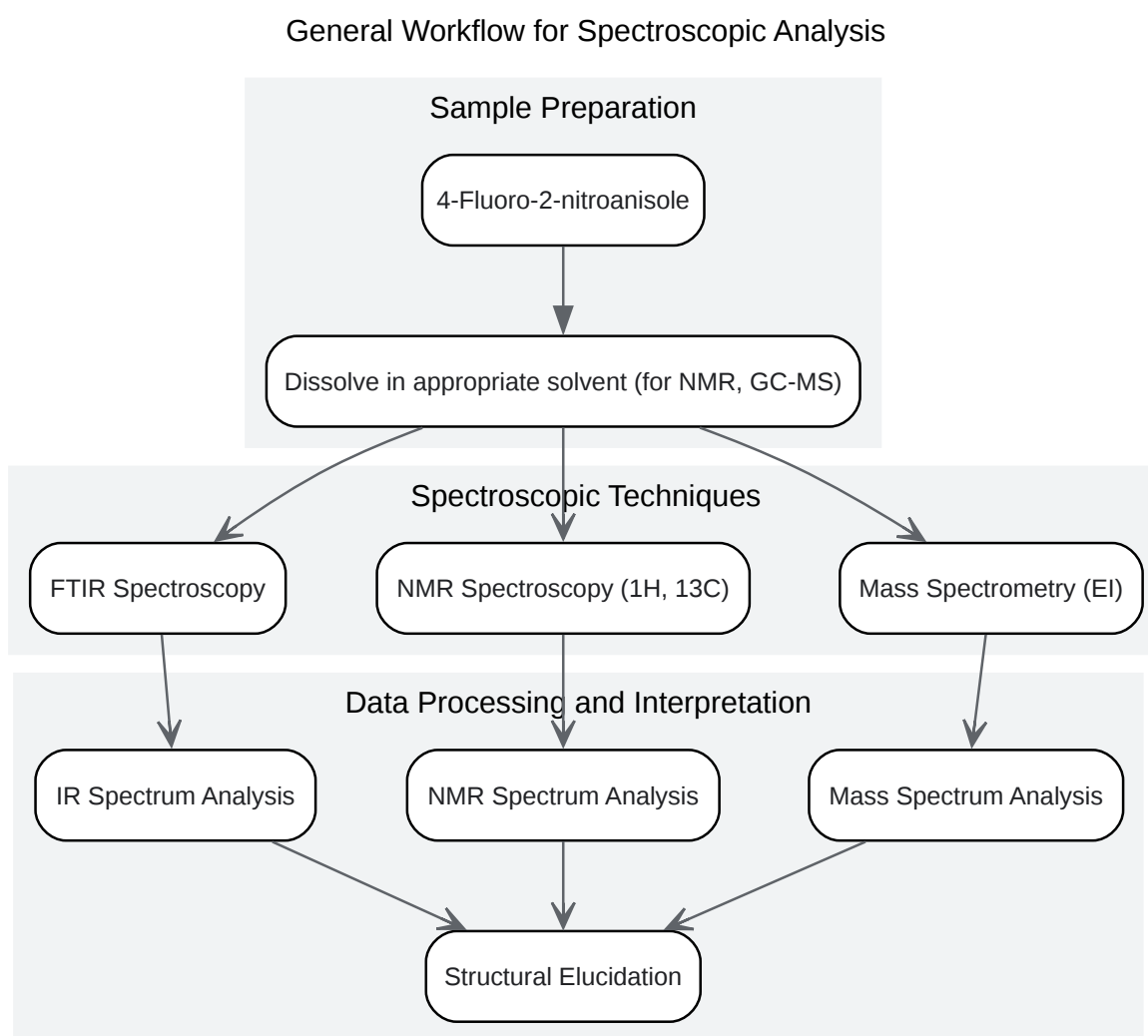
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-300.

- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M^+) and characteristic fragmentation patterns. The molecular ion peak for **4-Fluoro-2-nitroaniso**le is expected at m/z 171.13.

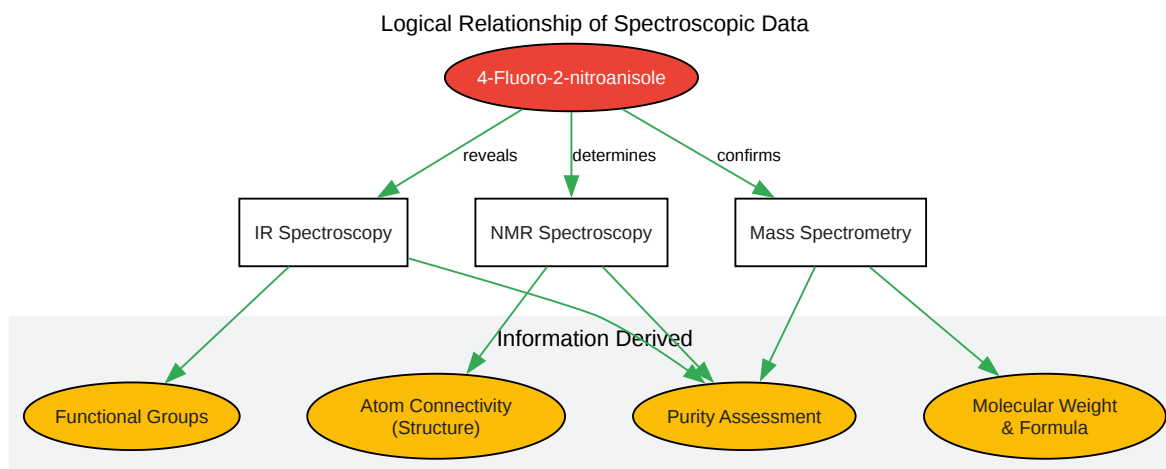
Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and derived information.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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